Memantine-Galactose Adduct
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Memantine-Galactose Adduct is a derivative of memantine, a well-known N-methyl D-aspartate (NMDA) receptor antagonist. Memantine is primarily used to treat symptoms of moderate to severe Alzheimer’s disease by blocking the toxic effects associated with excess glutamate and regulating glutamate activation
Preparation Methods
The synthesis of Memantine-Galactose Adduct involves the Maillard reaction, a chemical reaction between amino acids and reducing sugars. In this case, memantine reacts with galactose under controlled conditions to form the adduct. The reaction typically requires a catalyst and specific temperature and pH conditions to ensure the formation of the desired product . Industrial production methods may involve optimizing these conditions to achieve high yields and purity of the this compound.
Chemical Reactions Analysis
Memantine-Galactose Adduct can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adduct may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Memantine-Galactose Adduct has potential applications in several scientific research fields. In chemistry, it can be used as a model compound to study the Maillard reaction and its implications in various chemical processes. In biology, the adduct may be investigated for its potential neuroprotective effects and its ability to modulate glutamate activation. In medicine, it could be explored as a therapeutic agent for neurodegenerative diseases like Alzheimer’s disease, similar to memantine. Additionally, the compound may have industrial applications in the development of new drugs and chemical products.
Mechanism of Action
The mechanism of action of Memantine-Galactose Adduct is likely similar to that of memantine. Memantine acts as an uncompetitive antagonist of NMDA receptors, preventing the prolonged influx of calcium ions and reducing neuronal excitability and toxicity . The addition of galactose may enhance or modify these effects, potentially offering improved therapeutic benefits. The molecular targets and pathways involved include NMDA receptors and the associated signaling pathways that regulate neuronal function and survival .
Comparison with Similar Compounds
Memantine-Galactose Adduct can be compared to other memantine derivatives and similar compounds. Some of these include memantine-lactose adduct, memantine-glucose adduct, and other memantine-based derivatives . These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties, efficacy, and safety profiles. The uniqueness of this compound lies in its specific interaction with galactose, which may offer distinct advantages in terms of stability, solubility, and biological activity.
Conclusion
This compound is a promising compound with potential applications in various scientific research fields. Its synthesis, chemical reactions, and mechanism of action make it an interesting subject for further investigation. By comparing it with similar compounds, researchers can better understand its unique properties and potential therapeutic benefits.
Properties
Molecular Formula |
C18H31NO5 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[[(3S,5S)-3,5-dimethyl-1-adamantyl]amino]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H31NO5/c1-16-3-10-4-17(2,7-16)9-18(5-10,8-16)19-15-14(23)13(22)12(21)11(6-20)24-15/h10-15,19-23H,3-9H2,1-2H3/t10?,11-,12+,13+,14-,15-,16+,17+,18?/m1/s1 |
InChI Key |
DTKOOUFWRWMJGY-HJQCQNBXSA-N |
Isomeric SMILES |
C[C@]12CC3C[C@@](C1)(CC(C3)(C2)N[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)C |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NC4C(C(C(C(O4)CO)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.